

Introduction: The Phenyl-Ethanol Scaffold as a Privileged Structure

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Compound of Interest

Compound Name:	1-(5-Bromo-2-methoxyphenyl)ethanol
CAS No.:	16602-17-8
Cat. No.:	B173349

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The 1-phenylethanol framework is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and serving as a versatile synthetic intermediate.^[1] Its structural simplicity, coupled with the potential for diverse functionalization on both the aromatic ring and the ethanol side chain, makes it a "privileged scaffold." This guide focuses on a specific, highly functionalized derivative, **1-(5-Bromo-2-methoxyphenyl)ethanol**, and explores the rationale, synthesis, and structure-activity relationships (SAR) of its structural analogs.

As a Senior Application Scientist, the intent here is not merely to list compounds, but to provide a strategic overview for researchers, scientists, and drug development professionals. We will dissect the parent molecule to understand the contribution of each functional group—the bromo substituent, the methoxy group, and the chiral ethanol side chain—and explore how systematic modifications can modulate biological activity. This document is designed to be a self-validating resource, grounding synthetic protocols and mechanistic claims in authoritative literature.

Part 1: The Core Molecule - 1-(5-Bromo-2-methoxyphenyl)ethanol

1-(5-Bromo-2-methoxyphenyl)ethanol (CAS 16602-17-8) serves as our lead compound.^[2]

Its architecture presents several key features for investigation:

- **Aromatic Core:** A benzene ring providing a rigid scaffold for substituent display.
- **Bromo Group (C5):** A heavy halogen that significantly increases lipophilicity and can participate in halogen bonding, a crucial interaction in ligand-receptor binding.
- **Methoxy Group (C2):** An ortho-positioned, electron-donating group that can act as a hydrogen bond acceptor and influence the conformation of the ethanol side chain through steric and electronic effects.
- **Ethanol Side Chain:** A chiral secondary alcohol that provides a critical hydrogen bond donor/acceptor site and a stereocenter, allowing for enantioselective interactions with biological targets.

Physicochemical Properties

A summary of the core compound's properties provides a baseline for comparison with its analogs.

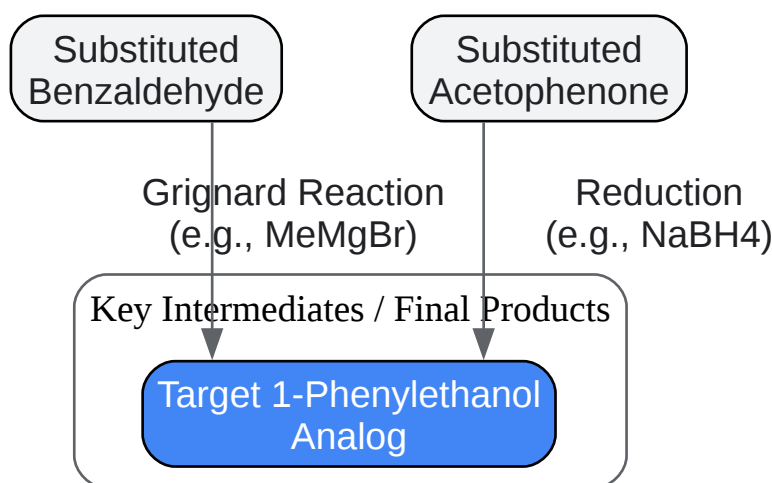
Property	Value	Source
CAS Number	16602-17-8	[2]
Molecular Formula	C ₉ H ₁₁ BrO ₂	[2]
Molecular Weight	231.09 g/mol	[2][3]
Appearance	Not specified (typically solid or oil)	
Storage	Sealed in dry, 2-8°C	[2]

Part 2: Rational Design and Synthesis of Structural Analogs

The logical exploration of chemical space around the core molecule is paramount in drug discovery. The following sections detail strategic modifications and provide robust synthetic protocols. The causality behind these choices lies in systematically probing the roles of electronics, sterics, and hydrogen bonding capabilities.

Synthetic Workflow Overview

The synthesis of 1-phenylethanol derivatives can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A common and effective strategy involves the reduction of the corresponding acetophenone.



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Caption: General synthetic pathways to 1-phenylethanol analogs.

Detailed Experimental Protocol: Synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanol via Reduction

This protocol provides a self-validating method, including purification and characterization steps, for the synthesis of the core molecule. It is adapted from standard organic chemistry procedures for ketone reduction.[4]

Objective: To synthesize **1-(5-Bromo-2-methoxyphenyl)ethanol** from 1-(5-Bromo-2-methoxyphenyl)ethanone.

Materials:

- 1-(5-Bromo-2-methoxyphenyl)ethanone (1.0 eq)[5]
- Sodium borohydride (NaBH_4) (1.5 eq)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate/Hexanes solvent system

Procedure:

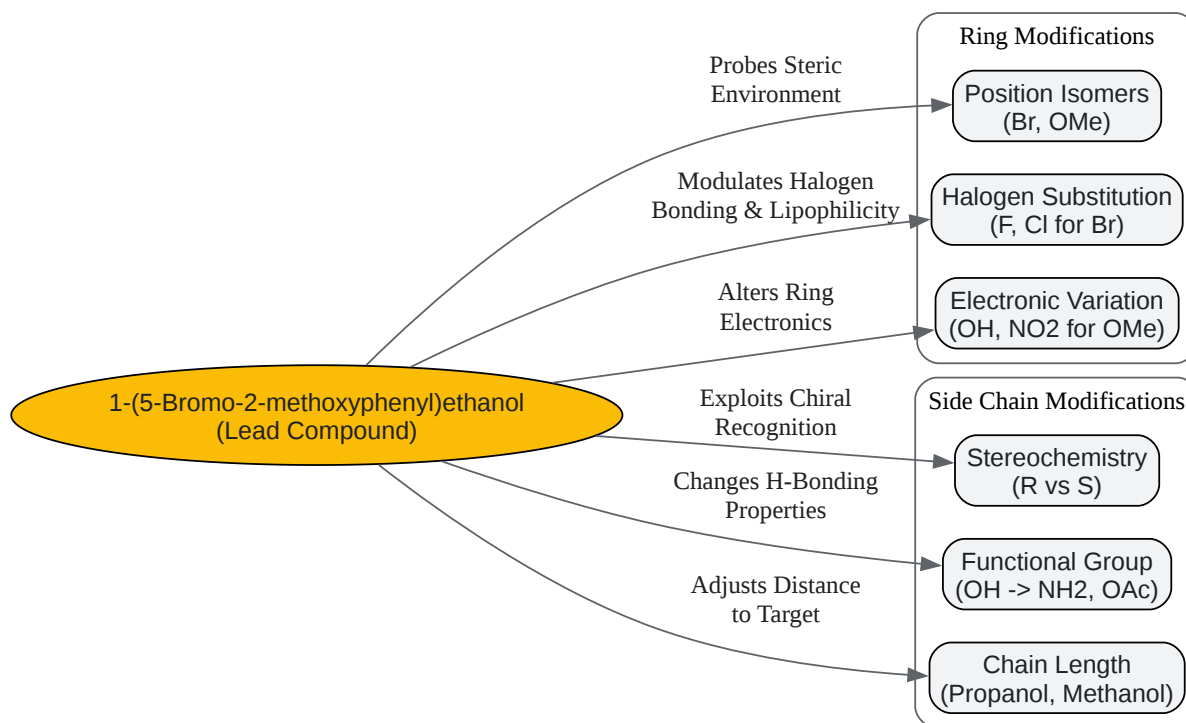
- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(5-Bromo-2-methoxyphenyl)ethanone in anhydrous methanol (approx. 0.2 M concentration).
- **Cooling:** Cool the solution to 0°C using an ice-water bath. This is crucial to control the reaction rate and prevent side reactions.
- **Addition of Reducing Agent:** Add sodium borohydride (NaBH_4) portion-wise over 15 minutes, ensuring the temperature remains below 5°C . The portion-wise addition prevents excessive foaming and a rapid exotherm.
- **Reaction Monitoring:** Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

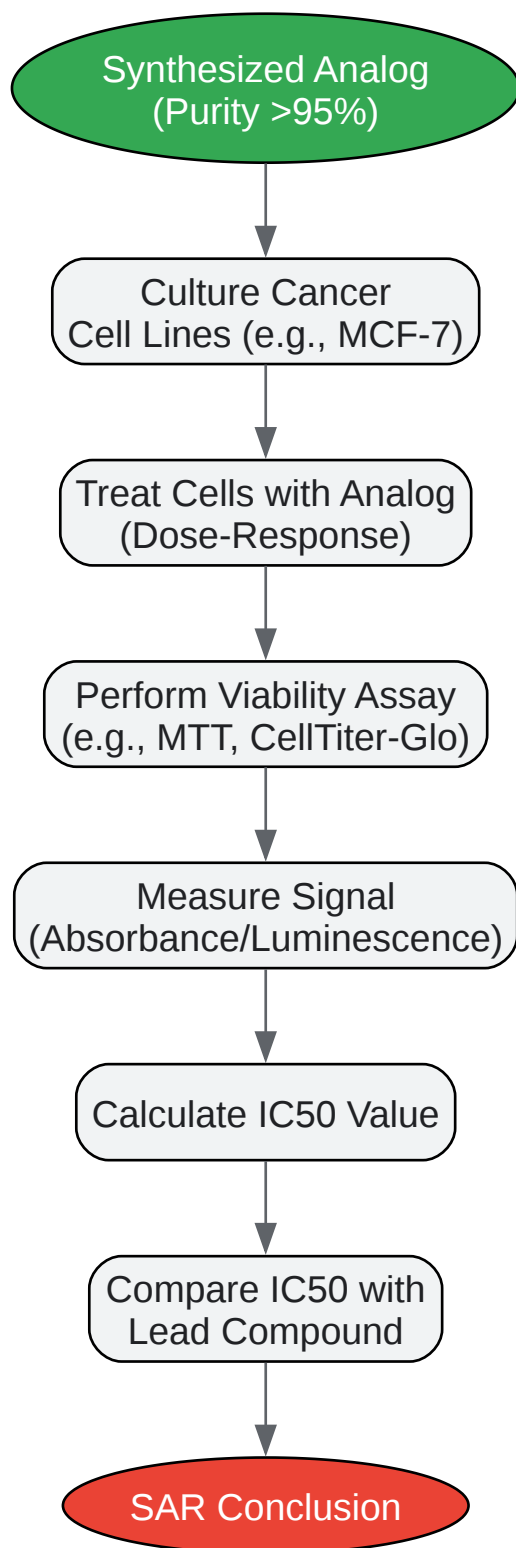
- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous NH_4Cl solution at 0°C to neutralize excess NaBH_4 .
- **Extraction:** Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.
- **Washing & Drying:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude product.
- **Purification (Self-Validation):** Purify the crude alcohol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is essential to remove unreacted starting material and byproducts.
- **Characterization (Trustworthiness):** Characterize the final product by ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring the protocol's success.

Part 3: Structure-Activity Relationship (SAR) Exploration

The true value of synthesizing analogs lies in understanding how structural changes affect biological function. While specific activity data for **1-(5-Bromo-2-methoxyphenyl)ethanol** itself is scarce in the public domain, we can infer potential SAR trends based on extensive research into related brominated, methoxylated, and phenylethanolamine scaffolds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Key Areas for Analog Modification





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Caption: Workflow for in-vitro evaluation of analog bioactivity.

Conclusion and Future Directions

1-(5-Bromo-2-methoxyphenyl)ethanol represents a promising starting point for medicinal chemistry exploration. This guide has established a framework for the rational design, synthesis, and evaluation of its structural analogs. By systematically modifying the phenyl ring substituents and the ethanol side chain, researchers can probe the structure-activity landscape to develop compounds with enhanced potency, selectivity, and optimized pharmacokinetic properties.

The key to successful drug development lies in the iterative cycle of design, synthesis, and testing, a process underpinned by the principles of scientific integrity and causality. The protocols and workflows described herein provide a self-validating system to ensure that the data generated is both reliable and insightful. Future work should focus on synthesizing the proposed analogs, resolving enantiomers, and evaluating them in a panel of relevant biological assays to unlock the full therapeutic potential of this versatile chemical scaffold.

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